Brominated vs. Non-Brominated Benzofuran Acetate: Molecular Identity and Synthetic Orthogonality
The 2-bromo substituent in Methyl 2-(2-bromobenzofuran-5-yl)acetate (CAS 1421949-03-2) confers orthogonal reactivity via palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira, Negishi) that is completely absent in the non-brominated analog Methyl 2-(benzofuran-5-yl)acetate (CAS 121638-36-6) . The bromine atom serves as a reactive handle for carbon-carbon and carbon-heteroatom bond formation at the C-2 position, enabling modular synthesis of complex benzofuran derivatives not accessible from the non-halogenated parent [1].
| Evidence Dimension | Presence of halogen handle for cross-coupling reactivity |
|---|---|
| Target Compound Data | C₁₁H₉BrO₃; MW 269.09; 2-bromo substituent present; amenable to Pd-catalyzed cross-coupling |
| Comparator Or Baseline | Methyl 2-(benzofuran-5-yl)acetate (CAS 121638-36-6): C₁₁H₁₀O₃; MW 190.19; no halogen handle; cross-coupling inaccessible |
| Quantified Difference | ΔMW = 78.9 g/mol (Br vs H); presence vs. absence of cross-coupling handle |
| Conditions | Structural comparison; reactivity inferred from well-established benzofuran cross-coupling chemistry |
Why This Matters
This difference directly determines whether a benzofuran-5-acetate scaffold can be elaborated via transition metal-catalyzed diversification at C-2, a critical consideration for synthetic route planning in medicinal chemistry programs.
- [1] BenchChem. The Importance of 2-Bromobenzofuran CAS 54008-77-4 in Pharmaceutical Raw Materials. 2025. View Source
